4-Bromo-3-chloro-2-fluorobenzoic acid
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Overview
Description
4-Bromo-3-chloro-2-fluorobenzoic acid is an organic compound with the molecular formula C7H3BrClFO2. It is a halogen-substituted benzoic acid, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is typically a white to light yellow crystalline solid and is used as an intermediate in organic synthesis .
Mechanism of Action
Target of Action
It’s known that halogenated benzoic acids, such as this compound, are often used in the synthesis of biaryl intermediates . These intermediates can interact with various biological targets depending on their specific structures.
Mode of Action
It’s known that this compound can be used in palladium-mediated coupling reactions to form biaryl intermediates . These intermediates can then interact with their targets, causing changes in the target’s function or activity.
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . These properties can impact the bioavailability of the compound, influencing its pharmacokinetic profile.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-3-chloro-2-fluorobenzoic acid. For instance, the compound should be stored in a sealed, dry environment at 2-8°C . Direct contact with the compound should be avoided, and appropriate personal protective equipment should be worn when handling it . These precautions help maintain the compound’s stability and ensure safe handling.
Preparation Methods
4-Bromo-3-chloro-2-fluorobenzoic acid can be synthesized through halogenation reactions involving benzoic acid. The process involves the introduction of bromine, chlorine, and fluorine atoms onto the benzene ring of benzoic acid. The reaction typically takes place in a solvent with the addition of halogen sources (such as bromine and chlorine) and hydrofluoric acid. The mixture is then heated to facilitate the reaction, and the product is purified through crystallization .
Chemical Reactions Analysis
4-Bromo-3-chloro-2-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions with aryl boronic acids to form biaryl intermediates.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
4-Bromo-3-chloro-2-fluorobenzoic acid is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is utilized in the preparation of materials with specific properties, such as liquid crystals and polymers.
Comparison with Similar Compounds
4-Bromo-3-chloro-2-fluorobenzoic acid can be compared with other halogen-substituted benzoic acids, such as:
- 4-Bromo-2-fluorobenzoic acid
- 3-Chloro-2-fluorobenzoic acid
- 4-Chloro-2-fluorobenzoic acid
These compounds share similar structural features but differ in the specific halogen atoms and their positions on the benzene ring. The presence of different halogens can influence the compound’s reactivity and applications in organic synthesis .
Properties
IUPAC Name |
4-bromo-3-chloro-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMQBAAFCDKHGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194804-94-9 |
Source
|
Record name | 4-bromo-3-chloro-2-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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